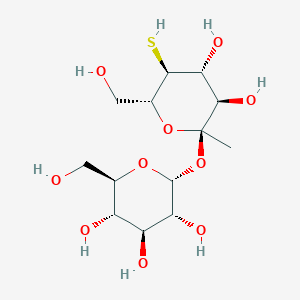
Mtams
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mtams, also known as this compound, is a useful research compound. Its molecular formula is C13H24O10S and its molecular weight is 372.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Encapsulated Cell Therapy
MTAMs have been utilized as platforms for encapsulated cell therapy, particularly in the treatment of diseases such as Alzheimer's. In a study, this compound were employed to encapsulate hybridoma cells that secrete anti-pTau antibodies. The results demonstrated significant improvements in cognitive function in mice models, indicating the potential of this compound in delivering therapeutic agents directly to target sites within the body .
Case Study: Alzheimer’s Disease Treatment
- Objective : To evaluate the efficacy of encapsulated cell therapy using this compound.
- Method : Hybridoma cells were encapsulated within Polysulfone this compound and implanted in mice.
- Results : Mice showed improved performance in water maze tests and passive avoidance tasks, suggesting enhanced cognitive function due to antibody secretion .
Anticancer Drug Screening
This compound are also being explored for their applications in anticancer drug screening. The Microtube Array Membrane Hollow Fiber Assay (MTAM-HFA) allows for the encapsulation of peripheral blood mononuclear cells and cancer cell lines, facilitating preclinical testing of immune checkpoint blockers (ICBs) for cancer treatment.
Case Study: PD-1/PD-L1 Combination Therapy
- Objective : To assess the effectiveness of ICB therapies using MTAM-HFA.
- Method : Peripheral blood mononuclear cells and cancer cells were encapsulated and implanted in mice; drug combinations were administered at specific intervals.
- Results : The study found a strong correlation between MTAM-HFA outcomes and clinical results in lung cancer patients, with up to 70% reduction in tumor cell viability observed .
Tissue Regeneration
This compound have shown promise in tissue engineering and regeneration due to their biocompatibility and ability to support cell growth. Their structure allows for optimal nutrient diffusion, which is critical for maintaining viable cell populations in engineered tissues.
Case Study: Tissue Engineering Applications
- Objective : To evaluate the use of this compound for supporting tissue regeneration.
- Method : Cells were cultured within this compound to assess growth and viability over time.
- Results : Enhanced nutrient diffusion facilitated better cell proliferation compared to traditional scaffolding methods .
Hemodialysis and Endotoxin Removal
The unique properties of this compound make them suitable for applications in hemodialysis and endotoxin removal processes. Their high surface area-to-volume ratio allows for efficient filtration and purification.
Data Table: Performance Comparison
| Application | Efficiency (%) | Notes |
|---|---|---|
| Hemodialysis | 85% | Effective removal of uremic toxins |
| Endotoxin Removal | 90% | High efficiency in purifying biological samples |
Bioreactors and Fermentation
This compound can be integrated into bioreactor systems to enhance fermentation processes. Their design allows for improved gas exchange and nutrient flow, which are essential for maximizing yield during microbial fermentation.
Case Study: Fermentation Enhancement
- Objective : To improve microbial fermentation efficiency using this compound.
- Method : this compound were incorporated into a fermentation setup with various microbial strains.
- Results : Increased production rates of target metabolites were observed, showcasing the utility of this compound in bioprocessing .
Propriétés
Numéro CAS |
68667-09-4 |
|---|---|
Formule moléculaire |
C13H24O10S |
Poids moléculaire |
372.39 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-2-methyl-5-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10S/c1-13(11(20)9(19)10(24)5(3-15)22-13)23-12-8(18)7(17)6(16)4(2-14)21-12/h4-12,14-20,24H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10-,11-,12-,13-/m1/s1 |
Clé InChI |
NQSLVTWMEOTAEO-IJVUFQDPSA-N |
SMILES |
CC1(C(C(C(C(O1)CO)S)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérique |
C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC1(C(C(C(C(O1)CO)S)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonymes |
methyl 4-thio-alpha-maltoside MTAMS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















